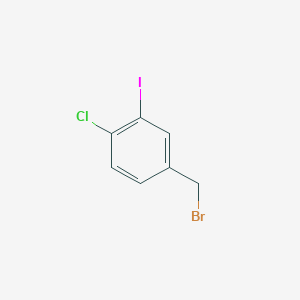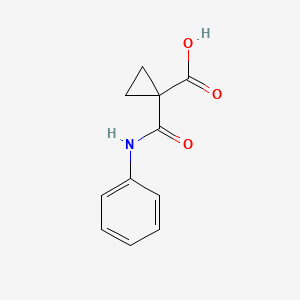
Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has delved into the synthesis and chemical properties of quinoline derivatives, exploring their potential as intermediates for further chemical transformations. For instance, studies on the synthesis of proerythrinadienone and morphinandienone systems have explored phenolic oxidative coupling and photochemical reactions, indicating the utility of quinoline derivatives in complex organic syntheses (Kametani et al., 1971). Additionally, research on the preparation of 6-oxodecahydroisoquinoline-3-carboxylates has highlighted their use as intermediates for NMDA receptor antagonists, showcasing the importance of quinoline derivatives in medicinal chemistry (Ornstein et al., 1991).
Antimicrobial Applications
Quinoline derivatives have been investigated for their potential antibacterial properties. A study on quinoline-3-carboxylates as potential antibacterial agents demonstrated moderate activity against Bacillus subtilis and Vibrio cholera, indicating the relevance of these compounds in developing new antibacterial agents (Krishnakumar et al., 2012).
Antimicrobial and Antifungal Agents
Further research into quinazoline derivatives has shown their potential as antimicrobial and antifungal agents. The synthesis and characterization of new quinazolines with promising antibacterial and antifungal activities against various pathogens highlight the broad-spectrum potential of quinoline derivatives in pharmaceutical applications (Desai et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent esterification with ethyl chloroformate.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Esterification of the amine with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
1251671-00-7 |
Formule moléculaire |
C20H19ClN2O4 |
Poids moléculaire |
386.83 |
Nom IUPAC |
ethyl 8-chloro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-27-20(25)16-18(22-11-12-7-4-5-10-15(12)26-2)13-8-6-9-14(21)17(13)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Clé InChI |
KDUYBFUNHUSWSU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


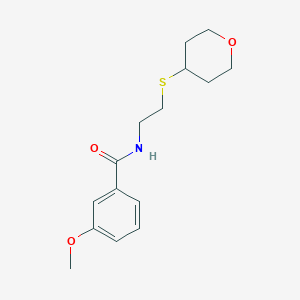
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)
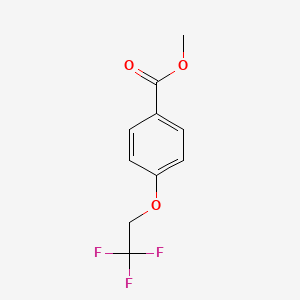
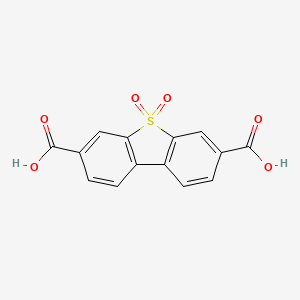
![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)
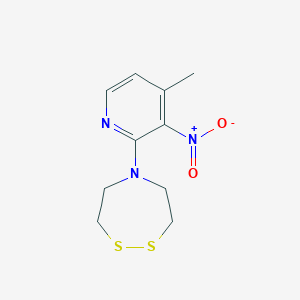
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2847512.png)

![2-[[1-(9-Methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2847514.png)
![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)
